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molecular formula C10H9BrN2O2S B8491860 4-Amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid

4-Amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid

Cat. No. B8491860
M. Wt: 301.16 g/mol
InChI Key: XXHVDVZWQUVGFK-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

A mixture of 4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid (Description 61) (720 mg, 2.391 mmol) and diphenyl ether (3.80 mL, 23.91 mmol) was heated to 200° C. for 48 h. The mixture was then cooled to RT, taken-up in MeOH (10 mL) and purified on silica, eluting with a gradient of 0-20% 2M NH3 in MeOH in DCM. Further purification by SCX, eluting with 0-100% 2M NH3 in MeOH in MeOH afforded the title compound (350 mg). LCMS (A) m/z: 257/259 [M+1]+, Rt 1.10 min (basic).
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](C(O)=O)=[C:6]([CH3:11])[N:5]=[C:4]2[S:12][C:13]([Br:16])=[C:14]([CH3:15])[C:3]=12.C1(OC2C=CC=CC=2)C=CC=CC=1>CO>[Br:16][C:13]1[S:12][C:4]2[N:5]=[C:6]([CH3:11])[CH:7]=[C:2]([NH2:1])[C:3]=2[C:14]=1[CH3:15]

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
NC1=C2C(=NC(=C1C(=O)O)C)SC(=C2C)Br
Name
Quantity
3.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-20% 2M NH3 in MeOH in DCM
CUSTOM
Type
CUSTOM
Details
Further purification by SCX
WASH
Type
WASH
Details
eluting with 0-100% 2M NH3 in MeOH in MeOH

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C2=C(N=C(C=C2N)C)S1)C
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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